N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-isopropyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide .
Uniqueness
N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the isopropyl group and the 3,4-dimethoxyphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H22N4O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O3/c1-10(2)13-9-14(20-19-13)17(22)21-18-11(3)12-6-7-15(23-4)16(8-12)24-5/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
RZFTXCWESLHPRE-WOJGMQOQSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.